(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride
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Overview
Description
The compound “(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride” is a complex organic molecule. It features multiple hydroxyl groups, a methoxy group, and a chromenylium moiety, indicating potential biological activity and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromenylium structure. Common reagents might include protecting groups like acetals or silyl ethers, glycosyl donors, and catalysts for specific reactions.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, scalable protection/deprotection strategies, and efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of chromenylium to chromene.
Substitution: Nucleophilic substitution at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential antioxidant or enzyme inhibitor due to the presence of hydroxyl and methoxy groups.
Medicine: Possible therapeutic agent for diseases involving oxidative stress or inflammation.
Industry: Use in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. The hydroxyl and methoxy groups might interact with enzymes or receptors, modulating their activity. The chromenylium moiety could participate in redox reactions, affecting cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Rutin: A glycoside of quercetin with similar biological activities.
Catechin: A flavonoid found in tea with antioxidant and anti-inflammatory effects.
Uniqueness
The unique combination of hydroxyl, methoxy, and chromenylium groups in the compound might confer specific biological activities not found in similar compounds. This could make it a valuable target for further research and development.
Properties
CAS No. |
39824-84-5 |
---|---|
Molecular Formula |
C28H33ClO16 |
Molecular Weight |
661.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O16.ClH/c1-9-19(32)22(35)24(37)27(41-9)40-8-18-21(34)23(36)25(38)28(44-18)43-17-7-12-13(30)5-11(29)6-15(12)42-26(17)10-3-14(31)20(33)16(4-10)39-2;/h3-7,9,18-19,21-25,27-28,32,34-38H,8H2,1-2H3,(H3-,29,30,31,33);1H/t9-,18+,19-,21+,22+,23-,24+,25+,27+,28+;/m0./s1 |
InChI Key |
UXLIZWVKBBZVEQ-JSAVZNNHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)OC)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)OC)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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